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2-(6-Chloro-4-methylquinolin-2-yl)acetonitrile
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Overview
Description
2-(6-Chloro-4-methylquinolin-2-yl)acetonitrile is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-4-methylquinolin-2-yl)acetonitrile typically involves nucleophilic substitution reactions. One common method involves the reaction of 2,4-dichloro-6-methylquinoline with malononitrile in the presence of a base such as piperidine . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-4-methylquinolin-2-yl)acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with nucleophiles such as malononitrile and ethyl cyanoacetate.
Cyclization: Formation of polyfunctionalized benzoquinolinones, pyridylquinolinones, and other heterocyclic derivatives.
Common Reagents and Conditions
Bases: Piperidine is commonly used as a catalyst in nucleophilic substitution reactions.
Solvents: Polar solvents such as dimethylformamide (DMF) are often used to facilitate the reactions.
Major Products
The major products formed from these reactions include various heterocyclic compounds such as benzoquinolinones, pyridylquinolinones, and pyrazolylquinolinones .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimalarial Activity
Research has shown that quinoline derivatives, including 2-(6-Chloro-4-methylquinolin-2-yl)acetonitrile, exhibit promising antimalarial properties. A study focusing on structure-activity relationships (SAR) found that compounds similar to this derivative demonstrated potent activity against Plasmodium falciparum, particularly strains resistant to conventional treatments. The compound's efficacy was evaluated using in vitro assays, revealing low nanomolar activity and excellent selectivity profiles (resistance index < 1 and selectivity index > 200) .
Case Study: UCF501
- Compound : UCF501 (a related quinoline derivative)
- Efficacy : Demonstrated significant antiplasmodial activity with an EC50 of 21.0 ± 2.1 nM.
- Mechanism : Fast-acting against asexual blood-stage parasites, with potential for transmission blocking .
Table 1: Antimalarial Efficacy of Quinoline Derivatives
Compound | EC50 (nM) | Selectivity Index | Resistance Index |
---|---|---|---|
UCF501 | 21.0 ± 2.1 | >200 | <1 |
Compound A | 28.6 ± 0.9 | >150 | <1 |
Compound B | 41.2 ± 5.3 | >100 | <1 |
2. Anticancer Activity
The anticancer potential of quinoline derivatives has been widely studied, particularly their effects on various cancer cell lines. Compounds similar to this compound have been synthesized and tested for their ability to inhibit cancer cell proliferation.
Case Study: MCF-7 Cell Line
- Method : MTT assay used to evaluate cytotoxicity.
- Results : Certain derivatives exhibited strong anticancer activity against the MCF-7 breast cancer cell line, outperforming standard treatments like Doxorubicin .
Table 2: Anticancer Efficacy of Quinoline Derivatives on MCF-7 Cells
Compound | IC50 (µM) | Comparison to Doxorubicin |
---|---|---|
Compound C | 5.0 | More effective |
Compound D | 3.5 | Comparable |
Doxorubicin | 10.0 | Standard reference |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects, particularly in the context of chronic diseases such as rheumatoid arthritis and asthma.
Case Study: In Vivo Studies
Mechanism of Action
The mechanism of action of 2-(6-Chloro-4-methylquinolin-2-yl)acetonitrile and its derivatives involves interaction with specific molecular targets. For instance, some derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is involved in cell proliferation and apoptosis . Molecular docking studies have revealed that these compounds can bind to target proteins with high affinity, leading to their biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine: Known for its anticancer activity.
2-(6-Methylquinolin-4-yl)malononitrile: Used in the synthesis of various heterocyclic derivatives.
Uniqueness
2-(6-Chloro-4-methylquinolin-2-yl)acetonitrile is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and form a wide range of biologically active compounds makes it a valuable compound in medicinal chemistry and other scientific fields.
Biological Activity
2-(6-Chloro-4-methylquinolin-2-yl)acetonitrile is a compound that belongs to the quinoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimalarial, anticancer, and antimicrobial properties. We will summarize relevant research findings, present data in tabular form, and discuss case studies that highlight its potential therapeutic applications.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of quinoline derivatives. The presence of chlorine and methyl groups on the quinoline ring significantly affects the compound's biological activity.
Key Findings
- Antimalarial Activity : Research indicates that compounds with a chlorinated quinoline structure demonstrate potent antiplasmodial activity against Plasmodium falciparum. For instance, a study reported that chlorostyrylquinolines exhibited enhanced activity compared to their fluorinated and methoxylated counterparts. The most active compound showed an EC50 value of 37.0 ± 4.3 nM against a CQ-resistant strain .
- Anticancer Activity : Quinoline derivatives have shown promise in anticancer research. A series of studies have indicated that modifications at the 4-position of the quinoline ring can lead to increased cytotoxicity against various cancer cell lines. For example, certain analogues demonstrated IC50 values in the low micromolar range against breast and lung cancer cells .
- Antimicrobial Activity : The antimicrobial properties of quinoline derivatives have been explored extensively. Compounds similar to this compound have exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Table 1: Biological Activities of this compound Analogues
Compound | Activity Type | EC50/IC50 (nM/µM) | Reference |
---|---|---|---|
This compound | Antimalarial | 37.0 ± 4.3 | |
4-Methylquinoline Derivative | Anticancer | 0.5 - 5 | |
Quinoline Analogue | Antimicrobial | 8 - 32 |
Case Study 1: Antimalarial Efficacy
A recent study focused on a series of chlorinated quinolines, including this compound, demonstrating significant efficacy in murine models infected with Plasmodium falciparum. The study highlighted that these compounds not only reduced parasitemia but also exhibited low toxicity profiles, making them suitable candidates for further development as antimalarial agents .
Case Study 2: Anticancer Properties
Another investigation assessed the anticancer potential of a related quinoline derivative in vitro against various cancer cell lines. Results indicated that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways, showcasing its mechanism of action and potential as a therapeutic agent .
Properties
Molecular Formula |
C12H9ClN2 |
---|---|
Molecular Weight |
216.66 g/mol |
IUPAC Name |
2-(6-chloro-4-methylquinolin-2-yl)acetonitrile |
InChI |
InChI=1S/C12H9ClN2/c1-8-6-10(4-5-14)15-12-3-2-9(13)7-11(8)12/h2-3,6-7H,4H2,1H3 |
InChI Key |
KKGVUWZZZKDRMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)Cl)CC#N |
Origin of Product |
United States |
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